4-[(3-methylpyridin-2-yl)oxy]benzoic acid
Description
4-[(3-methylpyridin-2-yl)oxy]benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a 3-methylpyridin-2-yl group via an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
4-(3-methylpyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-8-14-12(9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPDVEYWHGIWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylpyridin-2-yl)oxy]benzoic acid typically involves the reaction of 3-methyl-2-pyridinol with 4-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 3-methyl-2-pyridinol attacks the chlorinated aromatic ring of 4-chlorobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylpyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(3-methylpyridin-2-yl)oxy]benzoic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(3-methylpyridin-2-yl)oxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding interactions with these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methylpyridin-3-yl)oxy)benzoic acid
- 4-((3-Ethylpyridin-2-yl)oxy)benzoic acid
- 4-((3-Methylpyridin-4-yl)oxy)benzoic acid
Uniqueness
4-[(3-methylpyridin-2-yl)oxy]benzoic acid is unique due to the specific positioning of the methyl group on the pyridine ring and the ether linkage to the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
4-[(3-Methylpyridin-2-yl)oxy]benzoic acid, also known by its chemical name and CAS number 1456356-59-4, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a methoxy group, which may enhance its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Protein Interaction : Its structural features allow it to interact with proteins involved in critical biological processes, such as cell signaling and metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various microorganisms. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It has been shown to activate pathways associated with programmed cell death, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines in cell-based assays, indicating potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial effects of various benzoic acid derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Anticancer Evaluation : In a study focused on cancer cell lines (Hep-G2 and A2058), treatment with this compound resulted in a reduction of cell viability by approximately 30% at concentrations of 10 µM after 48 hours .
- Inflammatory Response Modulation : In experiments using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential role in managing inflammatory responses .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Hydroxybenzoic Acid | Hydroxy derivative | Antioxidant, antimicrobial |
| 3-Chloro-4-methoxybenzoic Acid | Chloro derivative | Antimicrobial, anticancer |
| 4-(Pyridin-3-yloxy)benzoic Acid | Pyridine derivative | Antiviral, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
